Brd7-IN-2 -

Brd7-IN-2

Catalog Number: EVT-12513756
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brd7-IN-2 is a selective inhibitor targeting the bromodomain of bromodomain-containing protein 7 (BRD7). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly because BRD7 is known to function as a tumor suppressor in various malignancies. The discovery and development of Brd7-IN-2 stem from the need for specific inhibitors that can modulate the activity of BRD7 without affecting other bromodomain-containing proteins.

Source and Classification

Brd7-IN-2 is classified as a small molecule inhibitor within the broader category of epigenetic modulators. It was developed through structure-based drug design and in silico screening methodologies aimed at identifying compounds with high affinity for the BRD7 bromodomain. The compound is part of a growing interest in targeting bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins, thus influencing gene expression and cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brd7-IN-2 involves several key steps that leverage advanced organic chemistry techniques. Initial discovery efforts utilized fragment-based drug design, leading to the identification of lead compounds through high-throughput screening. The synthetic pathway typically includes:

  1. Nitro-Mannich Reaction: This reaction forms the core structure of Brd7-IN-2, allowing for the introduction of critical functional groups that enhance binding affinity.
  2. Lactamization: Following the nitro-Mannich reaction, lactamization is employed to form cyclic structures that are essential for the biological activity of the compound.
  3. Enantioselective Synthesis: Techniques such as organocatalysis are used to produce enantiomerically enriched forms of Brd7-IN-2, which are necessary for optimal biological activity.

The resulting compound exhibits submicromolar affinity for BRD7, demonstrating its potential as a selective inhibitor.

Molecular Structure Analysis

Structure and Data

The molecular structure of Brd7-IN-2 features a quinolone-fused lactam core, which is crucial for its interaction with the BRD7 bromodomain. Structural analyses reveal that:

  • The compound adopts a conformation conducive to binding within the hydrophobic pocket of the BRD7 bromodomain.
  • Key interactions include hydrogen bonds and hydrophobic contacts with specific amino acid residues within the binding site.

Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the three-dimensional arrangement of atoms in Brd7-IN-2, confirming its suitability for targeted inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Brd7-IN-2 undergoes specific chemical reactions that facilitate its mechanism of action. These include:

  1. Binding Interactions: The primary reaction involves the binding of Brd7-IN-2 to the acetylated lysine residues on histones or other target proteins, which inhibits the recruitment of BRD7 to chromatin.
  2. Competitive Inhibition: By occupying the bromodomain, Brd7-IN-2 competes with natural substrates, effectively disrupting downstream signaling pathways associated with tumor growth.

These interactions have been characterized through various biochemical assays, including fluorescence polarization and microscale thermophoresis.

Mechanism of Action

Process and Data

The mechanism by which Brd7-IN-2 exerts its effects involves several key processes:

  1. Inhibition of Protein Binding: By binding to the BRD7 bromodomain, Brd7-IN-2 prevents BRD7 from interacting with acetylated histones, thereby inhibiting transcriptional activation of target genes involved in cell proliferation.
  2. Impact on Tumor Suppression: Given that BRD7 has been implicated in tumor suppression, inhibiting its function may lead to altered cellular responses in cancer cells, potentially enhancing sensitivity to other therapeutic agents.

Experimental data indicate that treatment with Brd7-IN-2 can lead to reduced cell proliferation in various cancer cell lines, supporting its role as an effective inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brd7-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 Da.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to assess these properties during development.

Applications

Scientific Uses

Brd7-IN-2 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a tool compound, it enables researchers to study the role of BRD7 in tumor biology and evaluate its potential as a therapeutic target.
  2. Drug Development: Brd7-IN-2 serves as a lead compound for developing more potent inhibitors targeting BRD7 or related bromodomains.
  3. Epigenetic Studies: It facilitates investigations into epigenetic regulation mechanisms mediated by bromodomains, providing insights into gene expression modulation.

Properties

Product Name

Brd7-IN-2

IUPAC Name

7-(2,6-dimethoxypyridin-3-yl)-1,4-dimethylquinolin-2-one

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-11-9-17(21)20(2)15-10-12(5-6-13(11)15)14-7-8-16(22-3)19-18(14)23-4/h5-10H,1-4H3

InChI Key

NFFBUIFLOKMWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.